molecular formula C16H15NO B2393814 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde CAS No. 6487-67-8

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde

Cat. No.: B2393814
CAS No.: 6487-67-8
M. Wt: 237.302
InChI Key: SFMUVVDAWXLPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde ( 6487-67-8) is a chemical compound built on the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold, a structure of significant importance in medicinal chemistry and drug discovery . This scaffold is recognized for its three-dimensional configuration that enables interactions with a wide range of biological targets . The dibenzazepine core is a privileged structure in the pharmaceutical industry, featured in several commercial therapeutics such as the tricyclic antidepressants imipramine and clomipramine, as well as the anticonvulsant carbamazepine . Compounds based on this scaffold are known to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiepileptic, and antidepressant properties . Recent research has also explored derivatives of this scaffold for their potential as isoform-selective inhibitors of Sirtuins (class III histone deacetylases), which are emerging targets in areas such as oncology and neurodegeneration . Additionally, novel 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives have been investigated for their protective effects on vascular cognitive impairment . As a functionalized dibenzazepine derivative, this compound serves as a versatile synthetic intermediate or building block for the exploration of novel biologically active compounds . Its aldehyde group provides a reactive handle for further chemical modifications, making it valuable for medicinal chemistry efforts in lead optimization and the development of potential therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

11-methyl-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-17-15-5-3-2-4-13(15)7-8-14-10-12(11-18)6-9-16(14)17/h2-6,9-11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMUVVDAWXLPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, followed by functional group modifications to introduce the aldehyde group at the 2-position. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and isolation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions at various positions on the dibenzoazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Functional Groups CAS Number Pharmacological Role References
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde 5-methyl, 2-carbaldehyde Aldehyde, dihydroazepine 6487-67-8 Research intermediate/metabolite
MK-801 (Dizocilpine) 5-methyl, cyclohepten-imine Imine, cyclohepten ring 77086-22-7 NMDA receptor antagonist
Carbamazepine 5-carboxamide, 10,11-dihydro Carboxamide, dihydroazepine 298-46-4 Anticonvulsant, sodium channel blocker
Imipramine 5-methyl, 10,11-dihydro Tertiary amine 50-49-7 Tricyclic antidepressant
Eslicarbazepine Imp-1 10-hydroxy, 5-carboxamide Hydroxyl, carboxamide 29331-92-8 Process impurity
Pharmacological and Functional Differences
  • MK-801 (Dizocilpine): A non-competitive NMDA receptor antagonist with a cyclohepten-imine structure. The (5S,10R) stereochemistry is critical for its high-affinity binding to NMDA receptors, leading to neuroprotective and psychotomimetic effects . In contrast, the target compound lacks the cyclohepten ring and imine group, likely reducing NMDA receptor affinity.
  • Carbamazepine : Shares the 10,11-dihydrodibenzoazepine core but has a carboxamide group at position 3. This modification enables sodium channel blockade, making it effective against epilepsy and neuropathic pain . The carbaldehyde group in the target compound may confer distinct metabolic or reactive properties.
  • Imipramine: Features a 5-methyl-10,11-dihydrodibenzoazepine backbone but lacks the carbaldehyde group. Its tertiary amine side chain facilitates norepinephrine reuptake inhibition, a mechanism absent in the target compound .
  • Eslicarbazepine Impurities : Imp-1 (10-hydroxy) and Imp-2 (10-oxo) derivatives demonstrate how oxidation at position 10 alters metabolic stability and pharmacokinetics compared to the carbaldehyde-substituted compound .

Q & A

Q. What are the optimal synthetic strategies for 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with a dibenzazepine precursor (e.g., 10,11-dihydro-5H-dibenzo[b,f]azepine) and introducing the aldehyde group at the 2-position. Key steps include Friedel-Crafts alkylation or acylations to build the dibenzazepine core . Reaction optimization requires precise control of temperature (e.g., 0–60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents like morpholine derivatives or carbodithioates. Purification via column chromatography or recrystallization is critical for isolating the aldehyde derivative .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR (¹H, ¹³C, and DEPT) to analyze aromatic protons, methyl groups, and aldehyde functionality.
  • FT-IR to confirm the presence of C=O (aldehyde) and C-N (azepine) bonds.
  • X-ray crystallography (if single crystals are obtainable) to resolve the three-dimensional structure, as demonstrated for related dibenzazepines in monoclinic systems .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow general guidelines for aromatic aldehydes and dibenzazepines:
  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers away from light and moisture.
  • Refer to safety databases (e.g., EPA DSSTox, GESTIS) for toxicity profiles, though specific data may require extrapolation from structurally similar compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in downstream derivatization reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals (HOMO/LUMO) of the aldehyde moiety. Compare with experimental results (e.g., nucleophilic addition reactions with amines or hydrazines). Software like Gaussian or ORCA can model transition states and predict regioselectivity in cross-coupling reactions .

Q. What experimental design principles apply to optimizing pharmacological activity studies of this compound?

  • Methodological Answer : Employ statistical design of experiments (DoE) to screen variables:
  • Factors : Dose concentration, incubation time, cell lines (e.g., cancer vs. normal).
  • Responses : IC50 values, enzyme inhibition (e.g., SIRT2 activity assays).
  • Methods : Central composite design (CCD) or fractional factorial layouts to minimize trials while maximizing data robustness . Validate results with dose-response curves and kinetic studies .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be systematically resolved?

  • Methodological Answer : Conduct meta-analysis with the following steps:
  • Data normalization : Adjust for differences in assay conditions (pH, temperature, solvent).
  • Quality control : Exclude outliers using Grubbs’ test or standardized Z-scores.
  • Reproducibility checks : Repeat assays with standardized protocols (e.g., CLSI guidelines).
  • Mechanistic studies : Use enzyme kinetics (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition patterns .

Q. What strategies are effective in elucidating the reaction mechanism of dibenzazepine ring formation during synthesis?

  • Methodological Answer :
  • Isotopic labeling : Introduce deuterium or ¹³C at key positions to track bond formation via NMR or MS.
  • Kinetic studies : Monitor intermediate formation using in-situ FT-IR or HPLC.
  • Theoretical modeling : Simulate Friedel-Crafts cyclization pathways to identify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.